molecular formula C21H18N4O3S2 B10980600 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10980600
M. Wt: 438.5 g/mol
InChI Key: QLXZYZFMWLVQRL-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring through cyclization reactions. Common reagents used in these reactions include thiourea, halogenated ketones, and various catalysts. The reaction conditions may involve refluxing in solvents such as ethanol or methanol, followed by purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives, such as:

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl amine with thiazole derivatives in the presence of acetic anhydride. The resulting product is characterized by its unique thiazole framework which is critical for its biological activity.

Antiproliferative Activity

Research has shown that compounds related to this structure exhibit moderate antiproliferative activity against various cancer cell lines. For instance, a closely related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , demonstrated significant inhibition of tubulin polymerization and induced cell cycle arrest in the G2/M phase at low micromolar concentrations (IC50 values ranging from 0.36 to 0.86 μM) . This suggests that the thiazole moiety plays a crucial role in disrupting microtubule dynamics, which is vital for cancer cell proliferation.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies indicate that derivatives of thiazole exhibit activity against various bacterial strains and fungi. For example, certain thiazole derivatives have been reported to have minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis . These findings highlight the potential of thiazole-based compounds in developing new antimicrobial agents.

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Tubulin Inhibition : The ability to bind to the colchicine site on tubulin is a common mechanism among thiazole derivatives, leading to disrupted microtubule formation and subsequent cell death in cancer cells .
  • Antimicrobial Mechanisms : The exact mechanisms by which thiazoles exert their antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study 1: Cancer Cell Lines

A study evaluating the antiproliferative effects of various thiazole derivatives found that those with multiple aromatic substitutions exhibited enhanced activity against human cancer cell lines such as SGC-7901. The study utilized both in vitro assays and molecular docking simulations to confirm binding affinity to tubulin .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, several thiazole derivatives were tested against clinical isolates of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria and some fungal pathogens .

Data Table: Biological Activity Overview

Activity TypeCompound NameIC50/MIC ValuesTarget Organisms/Cells
AntiproliferativeN-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine0.36 - 0.86 μMSGC-7901 (Cancer Cell Line)
AntimicrobialVarious Thiazole DerivativesMIC = 16 μg/mLStaphylococcus aureus, Enterococcus faecalis

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H18N4O3S2/c1-27-17-7-6-13(9-18(17)28-2)20-23-14(11-29-20)10-19(26)25-21-24-16(12-30-21)15-5-3-4-8-22-15/h3-9,11-12H,10H2,1-2H3,(H,24,25,26)

InChI Key

QLXZYZFMWLVQRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC

Origin of Product

United States

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